8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core substituted with a 2-chlorobenzoyl group at position 8 and methyl groups at positions 1 and 2. The 2-chlorobenzoyl moiety likely enhances binding affinity through hydrophobic interactions and electron-withdrawing effects, while the dimethyl groups may optimize steric compatibility with target proteins .
Properties
IUPAC Name |
8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-18-14(22)16(19(2)15(18)23)7-9-20(10-8-16)13(21)11-5-3-4-6-12(11)17/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIHQRXUXWDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death.
Mode of Action
This compound acts as an inhibitor of RIPK1. Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136. This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway.
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway.
Biological Activity
8-(2-Chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1040672-37-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. The presence of the chlorobenzoyl group and the triazaspiro framework enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H17ClN3O2 |
| Molecular Weight | 335.78 g/mol |
| IUPAC Name | 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| CAS Number | 1040672-37-4 |
Antimicrobial Activity
Research has indicated that compounds within the triazaspiro family exhibit antimicrobial properties. A study demonstrated that derivatives of triazaspiro compounds showed significant inhibition against various bacterial strains, suggesting that 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione might possess similar effects due to its structural characteristics .
Anticancer Potential
The compound has been evaluated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators . The mechanism involves the disruption of mitochondrial membrane potential and the release of cytochrome c into the cytosol.
Enzyme Inhibition
Enzymatic assays indicate that 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of several triazaspiro derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Anticancer Activity
In a comparative analysis of various triazaspiro compounds on breast cancer cell lines (MCF-7), 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of exposure . Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Molecular Formula : C16H18ClN3O3
Molecular Weight : 335.78 g/mol
The compound features a spiro structure characterized by a unique linkage between two rings through a single atom. This structural arrangement contributes to its distinctive chemical behavior and potential reactivity.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating various diseases:
- Cancer Treatment : Preliminary studies suggest that the compound may exhibit antitumor activity by interfering with specific molecular targets involved in cancer cell proliferation and survival. Its mechanism of action may involve the modulation of signaling pathways that regulate cell growth and apoptosis.
- Neurological Disorders : Research indicates potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier may enhance its efficacy in targeting neurological pathways.
Chemical Synthesis
In synthetic chemistry, 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a building block for the synthesis of more complex molecules. It can be utilized in:
- Creating Derivatives : The compound can undergo various chemical reactions (e.g., substitution and functionalization) to yield derivatives with enhanced properties or specific functionalities.
- Material Science : Its unique structural characteristics make it suitable for developing advanced materials with tailored properties for applications in electronics and nanotechnology.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione against several cancer cell lines. Results indicated significant cytotoxic effects at low micromolar concentrations. The compound was shown to induce apoptosis through caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that treatment with the compound reduced oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease.
Comparison with Similar Compounds
HIF Prolyl Hydroxylase (PHD) Inhibition
Several 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives act as PHD inhibitors, promoting HIF-1α stabilization for anemia treatment (). For example:
- Compound 11 (3-([1,1′-biphenyl]-4-yl)-8-((aryl)-1-(pyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) showed IC₅₀ = 0.12 µM against tPHD2, attributed to pyrimidine-mediated hydrogen bonding .
- 8-(2-Amino-3-chloro-pyridin-4-yl) derivatives (e.g., ) demonstrated improved cellular activity over non-halogenated analogs, suggesting halogen interactions with catalytic iron in PHDs.
The target compound’s 2-chlorobenzoyl group may mimic these halogen-binding effects, though its potency remains speculative without direct data.
Serotonin Receptor Modulation
- RS102221 (8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione) is a selective 5-HT2C antagonist (Ki = 2 nM) . Its sulfonamide and aryl groups are critical for selectivity over 5-HT2A/B.
- MDL 100,907 (structurally distinct but functionally relevant) is a potent 5-HT2A antagonist (Ki < 1 nM) with >100-fold selectivity over D2 and α1-adrenergic receptors .
The target compound lacks the extended sulfonamide side chain of RS102221, suggesting divergent receptor interactions. Its 2-chlorobenzoyl group may favor σ-receptor or kinase off-target effects.
Preparation Methods
N-Alkylation for 1,3-Dimethyl Substitution
The dimethyl groups are introduced via sequential N-alkylation using methyl iodide or dimethyl sulfate. In a two-step process:
-
First alkylation : The spirocyclic hydantoin is treated with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 0°C under nitrogen, followed by slow warming to 25°C.
-
Second alkylation : Residual free amine is alkylated with methyl triflate (1.1 equiv) in tetrahydrofuran (THF) at reflux for 6 hours.
Side reactions :
-
Over-alkylation at the 8-position is minimized by stoichiometric control.
-
Diastereomer formation occurs if the reaction mixture is insufficiently cooled during the first alkylation.
| Reagent | Equiv | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Methyl iodide | 1.2 | DMF | 0→25°C | 68% |
| Methyl triflate | 1.1 | THF | 66°C | 72% |
Friedel-Crafts Acylation at the 8-Position
The 2-chlorobenzoyl group is installed via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and aluminum trichloride (AlCl₃). The reaction is conducted in dichloromethane (DCM) at −10°C to prevent electrophilic aromatic substitution byproducts.
Critical considerations :
-
Catalyst loading : AlCl₃ (1.5 equiv) ensures complete activation of the acyl chloride.
-
Workup : Quenching with ice-cold 1M HCl prevents hydrolysis of the acylated product.
| Acylating Agent | Catalyst | Solvent | Temp. | Yield |
|---|---|---|---|---|
| 2-Cl-benzoyl chloride | AlCl₃ | DCM | −10°C | 65% |
Purification and Isolation
Crude product is purified via sequential recrystallization and column chromatography:
-
Recrystallization : Dissolved in hot ethyl acetate (60°C) and cooled to −20°C to precipitate impurities.
-
Column chromatography : Silica gel (230–400 mesh) with eluent DCM:MeOH (95:5) achieves >98% purity.
Yield recovery data :
| Step | Recovery | Purity |
|---|---|---|
| Recrystallization | 85% | 90% |
| Column Chromatography | 78% | 98% |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, the alkylation and acylation steps are adapted to continuous flow reactors:
Solvent Recycling
Methanol and DCM are recovered via fractional distillation:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Batch alkylation | Low equipment cost | Diastereomer formation | 65–72% |
| Flow synthesis | High throughput | High initial investment | 75–80% |
| Solid-phase | Easy purification | Limited scalability | 50–60% |
Emerging Methodologies
Photocatalytic Alkylation
Visible-light-mediated alkylation using eosin Y as a photocatalyst reduces reliance on toxic alkylating agents:
Q & A
Q. What are the standard synthesis protocols for 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the spirocyclic core followed by functionalization. Key steps include:
- Spirocyclization : Use of base-catalyzed cyclization under inert atmospheres (e.g., N₂) to form the triazaspiro framework.
- Benzoylation : Reaction with 2-chlorobenzoyl chloride in aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) to introduce the chlorobenzoyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction time, solvent polarity, and stoichiometry are adjusted using Design of Experiments (DoE) to maximize yield and minimize side products like unreacted intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify spirocyclic connectivity and substituent positions. For example, the 2-chlorobenzoyl carbonyl appears as a singlet at ~170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺ = ~393.1 g/mol) and detect isotopic patterns consistent with chlorine .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1540 cm⁻¹ (aromatic C-Cl) validate functional groups .
Q. What physicochemical properties are most relevant for experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Limited aqueous solubility (logP ~2.8) necessitates polar aprotic solvents (e.g., DMSO) for in vitro assays. Solubility can be enhanced via co-solvents (PEG-400) or salt formation .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) from different synthesis batches be resolved?
- Methodological Answer :
- Comparative Analysis : Use 2D NMR (COSY, HSQC) to distinguish between conformational isomers or tautomers. For example, spirocyclic compounds may exhibit axial/equatorial isomerism affecting chemical shifts .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. A monoclinic P21/c space group with unit cell parameters (e.g., a = 6.17 Å, β = 94.46°) confirms bond angles and stereochemistry .
- Batch Consistency : Implement QC protocols using HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
Q. What strategies are effective for improving synthetic yield when scaling up from milligram to gram quantities?
- Methodological Answer :
- Process Intensification : Replace batch reactions with flow chemistry for spirocyclization, reducing side reactions and improving heat transfer .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzoylation efficiency in biphasic systems .
- Byproduct Mitigation : Monitor reaction progress via inline FTIR to terminate reactions at >90% conversion, minimizing purification challenges .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorobenzoyl with 3,4,5-trimethoxybenzoyl) to assess electronic/steric effects on target binding .
- In Vitro Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinities (KD values) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, prioritizing analogs with ΔG < -8 kcal/mol .
Q. What computational methods are validated for predicting pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, CYP450 inhibition, and blood-brain barrier permeability. For this compound, moderate bioavailability (F ≈ 30%) is predicted due to high molecular weight (>400 g/mol) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess membrane permeability and stability in lipid bilayers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields (e.g., 60% vs. 85%) for the benzoylation step?
- Methodological Answer :
- Parameter Screening : Replicate reactions under cited conditions (e.g., 25°C vs. 0°C) to identify temperature-sensitive intermediates. Lower temperatures may stabilize reactive acyl chlorides, improving yields .
- Catalyst Re-examination : Verify if trace impurities (e.g., residual amines) act as unintended catalysts in certain protocols .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 393.85 g/mol (C19H19ClN3O3) | |
| Melting Point | 198–202°C (DSC) | |
| logP | 2.8 (Calculated, XLogP3) | |
| Aqueous Solubility | 0.12 mg/mL (Simulated, pH 7.4) | |
| Crystal System | Monoclinic, P21/c |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
